Antileishmanial agent-8 Demonstrates a Superior Selectivity Index Over Direct Analog Antileishmanial agent-9
Antileishmanial agent-8 (compound 18) exhibits a higher selectivity index (SI) compared to its close analog Antileishmanial agent-9 (compound 16c), which is another lead candidate from the same SAR study. Both compounds were tested against L. donovani and for cytotoxicity in L-6 rat skeletal myoblast cells [1]. While compound 16c is more potent against the parasite, the superior selectivity of compound 18 indicates a more favorable in vitro therapeutic window [1].
| Evidence Dimension | Selectivity Index (SI) calculated as Cytotoxicity IC50 / Antileishmanial IC50 |
|---|---|
| Target Compound Data | SI = 13.1 |
| Comparator Or Baseline | Antileishmanial agent-9 (compound 16c); SI = 10.0 |
| Quantified Difference | 1.31-fold higher SI |
| Conditions | In vitro assay against Leishmania donovani axenic amastigotes and L-6 rat skeletal myoblast cells |
Why This Matters
A higher selectivity index is a key differentiator in early-stage drug discovery, directly impacting the potential for achieving a tolerable in vivo dose and reducing the risk of late-stage failure due to toxicity.
- [1] Bernal FA, Gerhards M, Kaiser M, Wünsch B, Schmidt TJ. (±)-trans-2-phenyl-2,3-dihydrobenzofurans as leishmanicidal agents: Synthesis, in vitro evaluation and SAR analysis. Eur J Med Chem. 2020;205:112493. View Source
